molecular formula C14H10F3NO B1391633 1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone CAS No. 1216789-75-1

1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone

Cat. No.: B1391633
CAS No.: 1216789-75-1
M. Wt: 265.23 g/mol
InChI Key: MCOQHJICKIWULT-UHFFFAOYSA-N
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Description

“1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone” is a synthetic organic compound with the molecular formula C8H6F3NO . It has a molecular weight of 189.135 . This compound can be used as novel GPR119 agonists .


Synthesis Analysis

The synthesis of this compound involves the use of 2-trifluoromethyl-5-bromopyridine and sec-BuLi . The reaction is carried out in diethyl ether (Et2O) at -78 °C . More detailed synthetic routes and intermediates can be found in various patents and literature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a trifluoromethyl group and an ethanone group . The exact mass of the molecule is 189.040146 .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 233.7±40.0 °C at 760 mmHg, and a flash point of 95.1±27.3 °C . It has a LogP value of 1.84, indicating its lipophilicity . The vapour pressure of the compound is 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

  • The compound is used in the synthesis of various heterocyclic compounds, including isoquinolines and pyrazolines, which have potential applications in medicinal chemistry (Kopchuk et al., 2017); (Alam et al., 2018).

2. Antiviral Activity Studies

  • It's a precursor in the creation of compounds with potential antiviral properties, useful in drug development (Attaby et al., 2006).

3. Materials Science and Chemical Analysis

  • This compound is also involved in the study of materials science and chemical analysis, including molecular structure and vibrational studies (Ataol & Ekici, 2014).

4. Catalysis Research

  • It serves as a key ingredient in the synthesis of catalysts for chemical reactions, especially in polymerization processes (Sun et al., 2007).

5. Antibacterial Activity

  • Its derivatives have been studied for their antibacterial properties, indicating potential applications in developing new antimicrobial agents (Merugu et al., 2010).

Properties

IUPAC Name

1-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9(19)11-4-7-13(18-8-11)10-2-5-12(6-3-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOQHJICKIWULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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